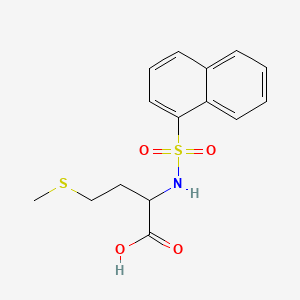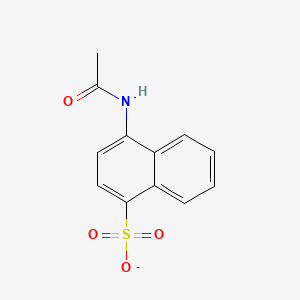
N,N,N-Trimethyl Ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl Ethylenediamine is an organic compound with the molecular formula C5H14N2. It is a clear, colorless liquid with a characteristic amine-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N,N-Trimethyl Ethylenediamine can be synthesized using several methods. One common method involves the reaction of methylamine or dimethylamine with N,N-dimethylamino chloroethane hydrochloride. The reaction is typically carried out in an aqueous solution, and the product is obtained by rectifying the organic phase .
Industrial Production Methods: In an industrial setting, this compound is produced by adding an aqueous solution of methylamine or dimethylamine into a reaction container. An aqueous solution of N,N-dimethylamino chloroethane hydrochloride is then added dropwise. The reaction is carried out at a temperature range of 50-110°C, and the product is isolated by rectifying the organic phase .
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N-Trimethyl Ethylenediamine undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alkyl halides to form quaternary ammonium salts.
Oxidation Reactions: It can be oxidized to form corresponding amine oxides.
Reduction Reactions: It can be reduced to form primary or secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Alkyl halides are commonly used as reagents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Quaternary ammonium salts.
Oxidation Reactions: Amine oxides.
Reduction Reactions: Primary or secondary amines.
Applications De Recherche Scientifique
N,N,N-Trimethyl Ethylenediamine has several scientific research applications:
Medicine: It is involved in the synthesis of compounds with potential pharmaceutical applications.
Industry: It is used in the production of polyurethane foams and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl Ethylenediamine involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophilic centers, facilitating substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
N,N,N-Trimethyl Ethylenediamine can be compared with other similar compounds such as:
N,N-Dimethylethylenediamine: This compound has two methyl groups attached to the nitrogen atoms, making it less sterically hindered compared to this compound.
N,N,N’,N’-Tetramethylethylenediamine: This compound has four methyl groups attached to the nitrogen atoms, making it more sterically hindered and less reactive in certain reactions.
Uniqueness: this compound is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. This makes it suitable for a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
145-25-6 |
|---|---|
Formule moléculaire |
C17H18N2O5 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3S,5S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1173600.png)
![4-[(1-Naphthylsulfonyl)oxy]benzoic acid](/img/structure/B1173601.png)

![4-[(Mesitylsulfonyl)oxy]benzoic acid](/img/structure/B1173605.png)

![N-[(4-methoxynaphthalen-1-yl)sulfonyl]glycine](/img/structure/B1173608.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]phenylalanine](/img/structure/B1173610.png)
![1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B1173613.png)
